Thermodynamic Stability: Gas-Phase Enthalpy of Formation of 5-Methyl-1,3-benzodioxole vs. 5-Nitro Analog
Experimental determination of the standard molar enthalpy of formation (ΔfH°gas) provides a direct, quantitative measure of thermodynamic stability, a crucial parameter for assessing safety risks in large-scale synthesis and predicting behavior in computational models. The ΔfH°gas of 5-methyl-1,3-benzodioxole was measured by static bomb calorimetry and Calvet microcalorimetry, yielding a value that indicates significantly greater stability than its 5-nitro-substituted analog [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas phase (ΔfH°gas) |
|---|---|
| Target Compound Data | (-184.7 ± 3.5) kJ·mol⁻¹ |
| Comparator Or Baseline | 5-Nitro-1,3-benzodioxole: (-176.0 ± 3.2) kJ·mol⁻¹ |
| Quantified Difference | 8.7 kJ·mol⁻¹ (4.9% difference relative to 5-nitro) |
| Conditions | T = 298.15 K; p° = 0.1 MPa. Measured by static bomb calorimetry (combustion energy) and Calvet microcalorimetry (vaporization/sublimation enthalpy). |
Why This Matters
This 8.7 kJ·mol⁻¹ difference in ΔfH°gas reflects a measurably lower energy state for the methyl-substituted compound, suggesting it is thermodynamically more stable and may present a lower energetic hazard profile compared to the 5-nitro derivative during exothermic process steps [1].
- [1] Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data, 52(3), 1089-1094. View Source
